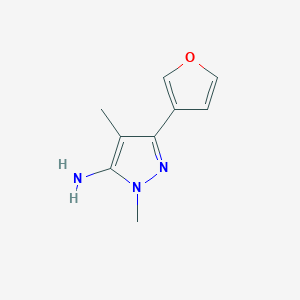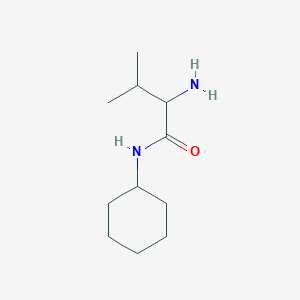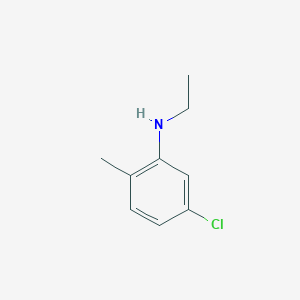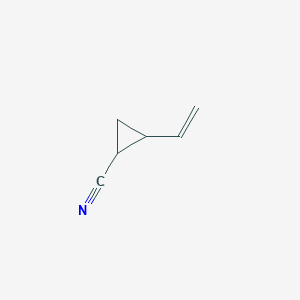![molecular formula C10H22N4O3S B13272562 N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B13272562.png)
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide is a heterocyclic compound that contains both piperazine and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide typically involves the reaction of piperazine derivatives with morpholine derivatives under controlled conditions. One common method involves the reaction of 1-(2-chloroethyl)piperazine with morpholine-4-sulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide is unique due to its dual piperazine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H22N4O3S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H22N4O3S/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13/h11-12H,1-10H2 |
InChI Key |
REJAICGFOXQQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272482.png)
![{1-[(piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13272501.png)

![4-[(Butan-2-yl)amino]benzonitrile](/img/structure/B13272521.png)


![6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13272546.png)





![2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272572.png)
![5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13272573.png)
